Fluprostenol-d4 is classified as a prostaglandin and falls under the broader category of eicosanoids, which are signaling molecules derived from fatty acids. It is synthesized for use in laboratory settings, particularly in pharmacological and biochemical research. The compound is often sourced from specialized chemical suppliers that focus on biochemicals and isotopically labeled compounds .
The synthesis of fluprostenol-d4 typically involves the modification of the natural prostaglandin F2α structure through deuteration at specific positions to create a stable isotopic variant. Various synthetic routes can be employed, including:
Technical details regarding the synthesis often involve multi-step reactions with careful control of reaction conditions (temperature, pressure, and time) to ensure high yields and purity of the final product .
Fluprostenol-d4 retains the core structure of prostaglandin F2α, characterized by a cyclopentane ring with various functional groups. The molecular formula is C20H26D4O5, indicating the presence of four deuterium atoms. The structural representation includes:
The presence of deuterium enhances its mass spectral properties, making it easier to distinguish from non-deuterated compounds during analytical procedures .
Fluprostenol-d4 participates in various chemical reactions typical of prostaglandins, including:
Technical details often involve studying its interactions with specific receptors and measuring downstream effects in biological assays .
Fluprostenol-d4 functions primarily through binding to the FP receptor, which is part of the G-protein coupled receptor family. Upon binding, it activates intracellular signaling cascades that lead to physiological effects such as:
Data from studies indicate that fluprostenol-d4 mimics the action of natural prostaglandins, thereby providing valuable information on receptor pharmacology and potential therapeutic applications .
Relevant data suggest that these properties make fluprostenol-d4 an effective internal standard for quantitative analysis in mass spectrometry .
Fluprostenol-d4 has several scientific applications:
Fluprostenol-d4 is a deuterated analog of the synthetic prostaglandin F2α analog fluprostenol, specifically engineered with four deuterium atoms (²H) at the 3, 3′, 4, and 4′ positions of its carbon backbone. This strategic isotopic substitution replaces hydrogen atoms with deuterium, yielding the molecular formula C₂₃H₂₅D₄F₃O₆ and a molecular weight of 462.49 g/mol [1]. The isotopic labeling occurs on the aliphatic chains adjacent to the carboxylic acid group and the omega chain, critical regions for metabolic stability and receptor binding. The core structure retains the stereochemically sensitive elements of native fluprostenol: a cyclopentane ring with three hydroxyl groups, a side chain featuring a 3-(trifluoromethyl)phenoxymethyl group, and conjugated double bonds essential for biological activity [2] [4] [8].
Property | Fluprostenol-d4 | Fluprostenol |
---|---|---|
Molecular Formula | C₂₃H₂₅D₄F₃O₆ | C₂₃H₂₉F₃O₆ |
Molecular Weight (g/mol) | 462.49 | 458.47 |
Deuteration Sites | 3, 3′, 4, 4′ positions | None |
CAS Number | Not specified | 54276-17-4 (non-deuterated) |
Key Functional Groups | Carboxylic acid, hydroxyls, phenoxy, trifluoromethyl | Identical to d4 analog |
The deuterium atoms introduce a mass shift of +4 atomic mass units compared to non-deuterated fluprostenol (MW: 458.47 g/mol) [2]. This mass difference is pivotal for analytical discrimination via mass spectrometry, as it creates distinct mass-to-charge (m/z) signatures without altering chromatographic retention times or chemical reactivity [1] [3]. The stereochemistry of fluprostenol-d4 mirrors that of its parent compound, preserving the (1R,2R,3R,5S) configuration in the cyclopentane ring and the (E) geometry in the unsaturated side chains, which are essential for FP receptor agonism [4] [8].
Fluprostenol-d4 shares core physicochemical characteristics with non-deuterated fluprostenol but exhibits nuanced differences due to isotopic effects. It is typically supplied as a solid or viscous oil, soluble in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and acetonitrile, but exhibits limited solubility in aqueous buffers [1] [3].
Solvent | Solubility | Conditions |
---|---|---|
DMSO | >20 mg/mL | 25°C |
Methanol | >25 mg/mL (with sonication) | 25°C |
Ethanol | >25 mg/mL | 25°C |
PBS (pH 7.2) | <0.5 mg/mL | 25°C |
Acetonitrile | Moderately soluble | 25°C |
The deuterium kinetic isotope effect (DKIE) enhances metabolic stability, particularly against oxidative enzymes targeting C-H bonds near the deuteration sites. This effect reduces the rate of β-oxidation and other degradation pathways, thereby extending the compound’s half-life in biological matrices [1] [3]. Fluprostenol-d4 remains stable under recommended storage conditions (–20°C in inert atmosphere), but like native fluprostenol, it is susceptible to UV-induced isomerization and auto-oxidation due to its unsaturated structure. The pKa of the carboxylic acid group is predicted at 4.76±0.10, consistent with fluprostenol, indicating negligible isotopic influence on ionization [2].
Chromatographic Separation and Mass Spectrometric Detection
The primary utility of fluprostenol-d4 lies in its near-identical chromatographic behavior to fluprostenol, coupled with a +4 Da mass shift. This enables precise quantification of endogenous fluprostenol or its prodrugs (e.g., travoprost) in biological samples via GC-MS or LC-MS using isotope dilution methods. Co-elution of fluprostenol-d4 and fluprostenol occurs in reverse-phase HPLC systems, but their distinct mass spectra (m/z 458→m/z 462) permit baseline resolution in selected ion monitoring (SIM) modes [1] [3].
Receptor Binding and Pharmacological Activity
Fluprostenol-d4 retains the FP receptor agonism of its non-deuterated counterpart. Native fluprostenol inhibits PGF2α binding to human and rat FP receptors with IC₅₀ values of 3.5 nM and 7.5 nM, respectively [1] [4]. Deuterium substitution does not alter the pharmacophore, allowing fluprostenol-d4 to mimic fluprostenol’s functional effects:
Metabolic Stability
Deuteration confers significant metabolic resistance. Fluprostenol is metabolized via β-oxidation of the carboxylic acid side chain and cytochrome P450-mediated modifications. Deuterium atoms at positions 3 and 4 impede β-oxidation by strengthening C–H (C–D) bonds, while deuteration at 3′ and 4′ reduces oxidation susceptibility in the omega chain. This results in a higher plasma half-life for fluprostenol-d4, making it ideal for prolonged tracer studies [1] [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: